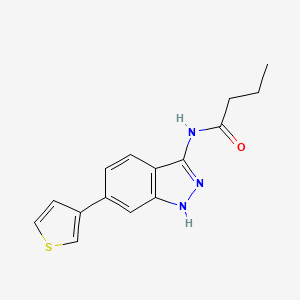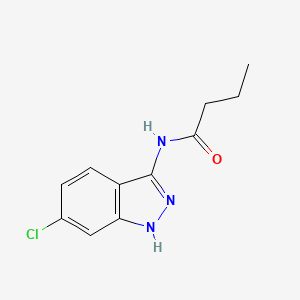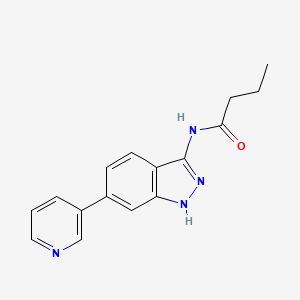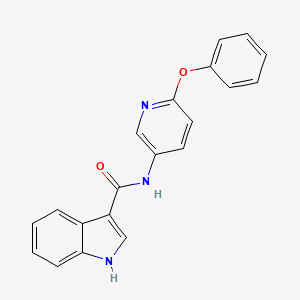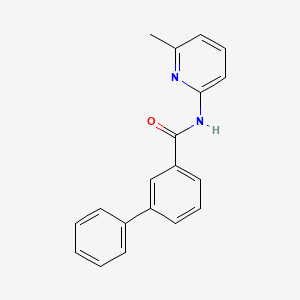
N-(6-methylpyridin-2-yl)biphenyl-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methylpyridin-2-yl)biphenyl-3-carboxamide is a novel thiourea derivative that has garnered attention in the field of chemistry due to its unique structural properties and potential applications. This compound is characterized by the presence of a biphenyl group linked to a carboxamide moiety, with a 6-methylpyridin-2-yl substituent. The compound has been synthesized and characterized using various analytical techniques, including elemental analysis, FT-IR, NMR, and single crystal X-ray diffraction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylpyridin-2-yl)biphenyl-3-carboxamide involves a multi-step process. One common method includes the reaction of biphenyl-4-carbonyl chloride with 6-methylpyridin-2-ylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like acetone or dichloromethane under reflux conditions . The resulting product is then purified using recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(6-methylpyridin-2-yl)biphenyl-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(6-methylpyridin-2-yl)biphenyl-3-carboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-tubercular activity and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(6-methylpyridin-2-yl)biphenyl-3-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity or receptor binding, leading to changes in cellular processes .
Comparison with Similar Compounds
N-(6-methylpyridin-2-yl)biphenyl-3-carboxamide can be compared with other thiourea derivatives, such as:
N-(6-methylpyridin-2-yl-carbamothioyl)biphenyl-4-carboxamide: Similar structure but with a thiourea group.
N-(6-chloropyridin-2-yl)biphenyl-3-carboxamide: Similar structure but with a chlorine substituent instead of a methyl group.
The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H16N2O |
|---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
N-(6-methylpyridin-2-yl)-3-phenylbenzamide |
InChI |
InChI=1S/C19H16N2O/c1-14-7-5-12-18(20-14)21-19(22)17-11-6-10-16(13-17)15-8-3-2-4-9-15/h2-13H,1H3,(H,20,21,22) |
InChI Key |
WRRMPYACQDSPSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=CC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


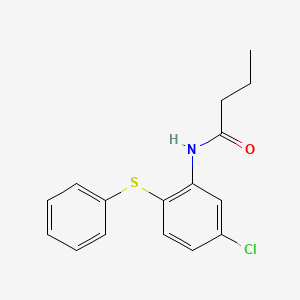
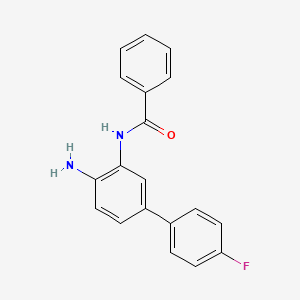
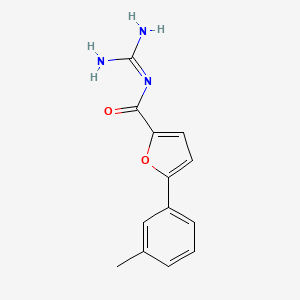

![N-(6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-B]pyridin-4-YL)-2-hydroxyacetamide (enantiomeric mix)](/img/structure/B10851125.png)
![N-(6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-B]pyridin-4-YL)-3-hydroxy-2,2-dimethylpropanamide (enantiomeric mix)](/img/structure/B10851129.png)
![N-(6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-B]pyridin-4-YL)-3-hydroxypropanamide (enantiomeric mix)](/img/structure/B10851134.png)
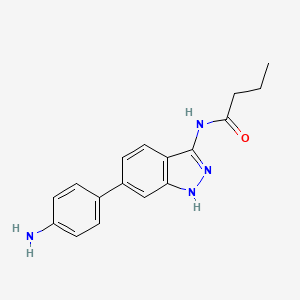
![N-[6-(4-Hydroxyphenyl)-1h-Indazol-3-Yl]butanamide](/img/structure/B10851143.png)

